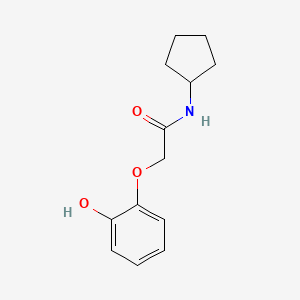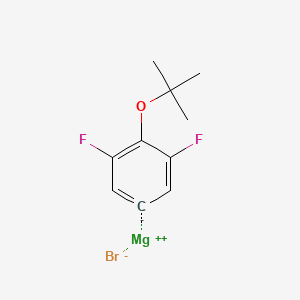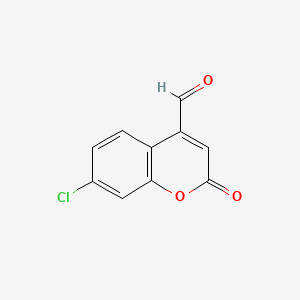
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family This compound is characterized by the presence of a bromine atom, a methylthio group, and a trimethylsilyl-ethoxy-methyl group attached to the imidazole ring
準備方法
The synthesis of 4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole core, followed by the introduction of the bromine, methylthio, and trimethylsilyl-ethoxy-methyl groups. Common reagents used in these reactions include brominating agents, thiolating agents, and silylating agents. The reaction conditions may vary, but they generally require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
化学反応の分析
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can be compared with other similar compounds, such as:
2-Bromo-4-methyl-6-nitrophenol: This compound also contains a bromine atom and a methyl group, but it has different functional groups and a different core structure.
4-Bromo-2-ethylaniline: This compound has a bromine atom and an ethyl group attached to an aniline core, making it structurally similar but functionally different.
特性
分子式 |
C10H19BrN2OSSi |
|---|---|
分子量 |
323.33 g/mol |
IUPAC名 |
2-[(4-bromo-2-methylsulfanylimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H19BrN2OSSi/c1-15-10-12-9(11)7-13(10)8-14-5-6-16(2,3)4/h7H,5-6,8H2,1-4H3 |
InChIキー |
ASVKPXFBTXTIFO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1SC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





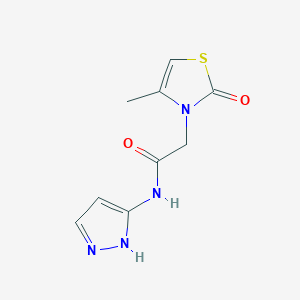


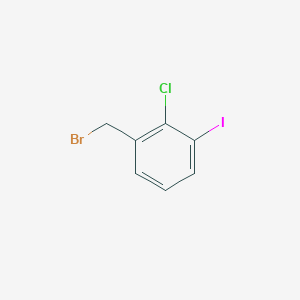
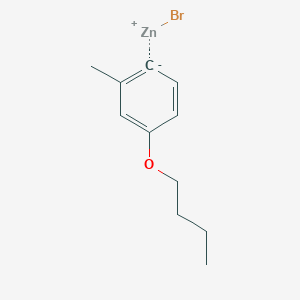

![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)

